molecular formula C6H4INO B12361097 5-Iodo-3-methylidenepyridin-2-one

5-Iodo-3-methylidenepyridin-2-one

Cat. No.: B12361097
M. Wt: 233.01 g/mol
InChI Key: WQNXEJDZVJOZSO-UHFFFAOYSA-N
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Description

5-Iodo-3-methylidenepyridin-2-one is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom at the 5-position and a methylene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methylidenepyridin-2-one typically involves the iodination of a suitable pyridine precursor. One common method includes the reaction of 3-methylidenepyridin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methylidenepyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can remove the iodine substituent, yielding 3-methylidenepyridin-2-one.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and deiodinated pyridine compounds.

Scientific Research Applications

5-Iodo-3-methylidenepyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylidenepyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methylene group at the 3-position also plays a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-methylpyridazin-3(2H)-one
  • 5-Iodo-2-methoxypyridine
  • Pyrido[2,3-d]pyrimidin-5-one

Uniqueness

5-Iodo-3-methylidenepyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H4INO

Molecular Weight

233.01 g/mol

IUPAC Name

5-iodo-3-methylidenepyridin-2-one

InChI

InChI=1S/C6H4INO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2

InChI Key

WQNXEJDZVJOZSO-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(C=NC1=O)I

Origin of Product

United States

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